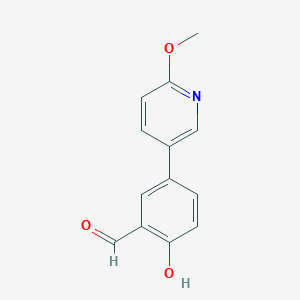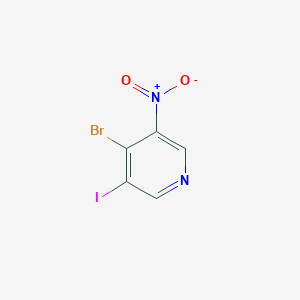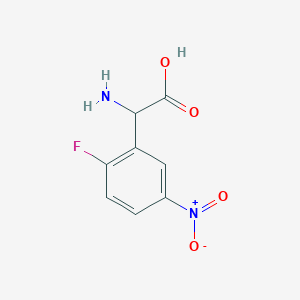
5-(2,2,2-Trifluoroacetamido)-2-methoxy-4-nitrophenyl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2,2-Trifluoroacetamido)-2-methoxy-4-nitrophenyl pivalate: is a complex organic compound characterized by the presence of trifluoroacetamido, methoxy, nitro, and pivalate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-Trifluoroacetamido)-2-methoxy-4-nitrophenyl pivalate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2,2,2-trifluoroacetamide with appropriate reagents to introduce the trifluoroacetamido group. This is followed by the introduction of the methoxy and nitro groups through specific reactions, such as nitration and methylation. The final step involves the esterification of the phenolic compound with pivalic acid to form the pivalate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(2,2,2-Trifluoroacetamido)-2-methoxy-4-nitrophenyl pivalate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
5-(2,2,2-Trifluoroacetamido)-2-methoxy-4-nitrophenyl pivalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoroacetamido and pivalate groups into target molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2,2,2-Trifluoroacetamido)-2-methoxy-4-nitrophenyl pivalate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with proteins, affecting their structure and function. The nitro group can participate in redox reactions, influencing cellular processes. The methoxy and pivalate groups contribute to the compound’s overall stability and solubility, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler compound with similar trifluoroacetamido functionality.
5-Nitro-2-methoxybenzoic acid: Shares the nitro and methoxy groups but lacks the trifluoroacetamido and pivalate groups.
4-Nitrophenyl pivalate: Contains the nitro and pivalate groups but lacks the trifluoroacetamido and methoxy groups.
Uniqueness
5-(2,2,2-Trifluoroacetamido)-2-methoxy-4-nitrophenyl pivalate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs in terms of stability, reactivity, and potential biological activity.
Properties
CAS No. |
660870-17-7 |
|---|---|
Molecular Formula |
C14H15F3N2O6 |
Molecular Weight |
364.27 g/mol |
IUPAC Name |
[2-methoxy-4-nitro-5-[(2,2,2-trifluoroacetyl)amino]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H15F3N2O6/c1-13(2,3)12(21)25-10-5-7(18-11(20)14(15,16)17)8(19(22)23)6-9(10)24-4/h5-6H,1-4H3,(H,18,20) |
InChI Key |
TXINDLGWFWVGSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C(=C1)NC(=O)C(F)(F)F)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12278554.png)

![2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid](/img/structure/B12278568.png)
![4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12278571.png)
![N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12278572.png)


![2'-Deoxy-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-fluorouridine](/img/structure/B12278590.png)

![1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one](/img/structure/B12278606.png)
![Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12278612.png)
![4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine](/img/structure/B12278618.png)


